REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([Cl:10])[C:3]=1N.N([O-])=O.[Na+].[I-:15].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([Cl:10])[C:3]=1[I:15] |f:1.2,3.4|
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Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC(=C1)Br)Cl
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4.9 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
ice water
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was then stirred at room temperature for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was then cooled to 0° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at a temperature of 0° C. to 5° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The mixture thus obtained
|
Type
|
WAIT
|
Details
|
to stand at 5° C. for 15 minutes and at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with an aqueous solution of sodium thiosulfate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
EXTRACTION
|
Details
|
was then extracted with hexane (200 ml)
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
CUSTOM
|
Details
|
As a result, a crude product was obtained in an amount of 18.62 g
|
Type
|
CUSTOM
|
Details
|
The crude product was then recrystallized from ethanol (75 ml)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)Br)Cl)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |